19-Fold Greater In Vitro Potency of Dalargin Versus [L-Ala2]-Dalargin in Guinea-Pig Myenteric Plexus Bioassay
Dalargin exhibits a 19-fold higher potency than its diastereomer [L-Ala2]-dalargin in inhibiting electrically-evoked contractions of the guinea-pig myenteric plexus longitudinal muscle preparation, a bioassay system sensitive to μ- and κ-opioid receptor activation. This potency difference is directly attributed to the D-configuration of the alanine residue at position 2, which confers resistance to enzymatic degradation by peptidases [1].
| Evidence Dimension | Relative potency (fold difference) |
|---|---|
| Target Compound Data | Potency reference value (Dalargin) |
| Comparator Or Baseline | [L-Ala2]-dalargin |
| Quantified Difference | 19-fold less potent than Dalargin |
| Conditions | Electrically-evoked contractions of guinea-pig myenteric plexus-longitudinal muscle preparation (μ- and κ-opioid receptor bioassay) |
Why This Matters
This demonstrates that stereochemical integrity at the D-Ala2 position is non-negotiable for maintaining bioactivity and peptidase resistance; substitution with the L-isomer results in a profound loss of function, making Dalargin the requisite compound for this class of activity.
- [1] Pencheva, N., Pospíšek, J., Hauzerová, L., Barth, T., & Radomirov, R. (1999). Activity profiles of dalargin and its analogues in mu-, delta- and kappa-opioid receptor selective bioassays. British Journal of Pharmacology, 128(3), 569-576. doi:10.1038/sj.bjp.0702825 View Source
